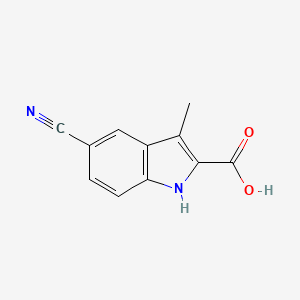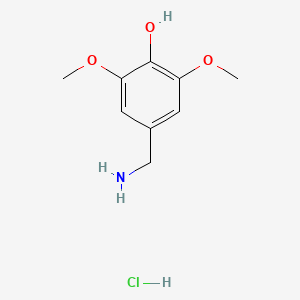
4-(Aminomethyl)-2,6-dimethoxyphenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(Aminomethyl)-2,6-dimethoxyphenol hydrochloride” is a derivative of phenol, which is an aromatic compound with a hydroxyl group attached to the benzene ring . The “4-(Aminomethyl)” and “2,6-dimethoxy” parts suggest that it has an aminomethyl group and two methoxy groups attached to the phenol ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, aminomethylphenyl compounds can generally be synthesized through various methods, including the reduction of nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzene ring with a hydroxyl group, an aminomethyl group, and two methoxy groups attached. The exact positions of these groups on the benzene ring would be determined by the numbering in the compound’s name .Chemical Reactions Analysis
Aminomethylphenyl compounds can participate in various chemical reactions. For example, they can react with aldehydes and ketones by an addition-elimination sequence to yield compounds with a carbon-nitrogen double bond .Applications De Recherche Scientifique
Enzymatic Modification for Antioxidant Synthesis
The enzymatic modification of 2,6-dimethoxyphenol, through laccase-mediated oxidation, has been explored to produce compounds with enhanced antioxidant capacity. This approach leverages the ability of laccase to facilitate the dimerization of 2,6-dimethoxyphenol into a product with significantly higher antioxidant activity, potentially offering a bioactive compound with practical applications in health and nutrition sectors (Adelakun et al., 2012).
Luminescent Chelates with Europium (III)
Research into 2,6-bis[N,N-bis(carboxymethyl)aminomethyl]-4-benzoylphenol's interaction with europium(III) has yielded luminescent chelates with unique structural characteristics. These chelates have demonstrated potential in enhancing the sensitized transitions of Eu (III), indicating potential applications in luminescence-based sensors and bioimaging technologies (Latva et al., 1996).
Corrosion Inhibition for Mild Steel
The corrosion inhibition performance of 1,3,5-triazinyl urea derivatives, which share structural similarities with 4-(Aminomethyl)-2,6-dimethoxyphenol hydrochloride, has been studied. These compounds exhibit efficient protection against corrosion in acidic environments, suggesting their potential utility in industrial applications where mild steel is at risk of corrosion (Mistry et al., 2011).
Synthesis and Characterization of New Scaffolds
The development of new biologically active scaffolds based on the pyrrolo[2,3-b]pyridine structure, incorporating elements like this compound, highlights the potential for creating novel therapeutic agents. Such research paves the way for the discovery of compounds with significant antimicrobial and pharmacological properties (Sroor, 2019).
Analyzing Selectivity in Biomimetic Self-Assemblies
Studies on the selectivity mechanisms in biomimetic self-assemblies, particularly involving molecularly imprinted polymers (MIPs), have leveraged compounds similar to this compound. Such research underscores the importance of understanding molecular interactions and complex formation, essential for designing highly selective synthetic receptors for applications in sensing and separation technologies (Molinelli et al., 2005).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(aminomethyl)-2,6-dimethoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-12-7-3-6(5-10)4-8(13-2)9(7)11;/h3-4,11H,5,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVZHOXCSLFFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
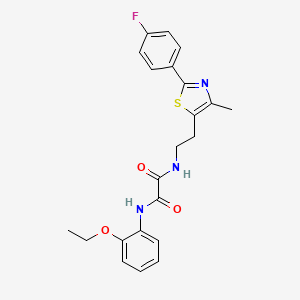
![2-{[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2871152.png)
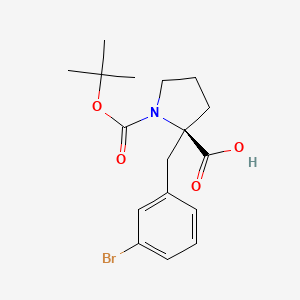

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2871157.png)
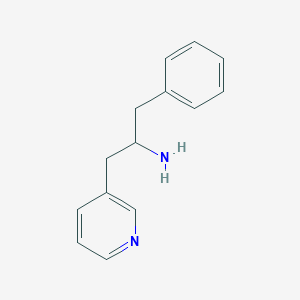


![8-(Thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2871166.png)
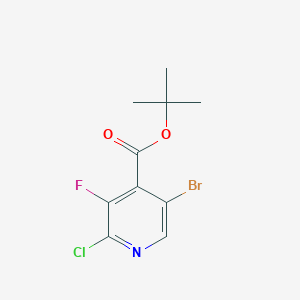
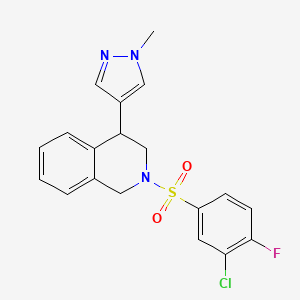
![Ethyl (5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2871172.png)
![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2871173.png)
